

An In-depth Technical Guide to the Chemical Properties of Triflusal-13C6

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Compound of Interest		
Compound Name:	Triflusal-13C6	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of **Triflusal-13C6**, an isotopically labeled derivative of the antiplatelet agent Triflusal. This document is intended for researchers, scientists, and professionals in drug development who are utilizing **Triflusal-13C6** as a standard in analytical studies, such as mass spectrometry-based pharmacokinetic analyses. The guide details the compound's chemical structure, physicochemical properties, and provides insights into its synthesis and analytical characterization. Furthermore, it elucidates the well-established mechanism of action of Triflusal, which is directly applicable to its 13C-labeled counterpart, and includes detailed signaling pathway diagrams.

Introduction

Triflusal is a platelet aggregation inhibitor belonging to the salicylate family, though it is not a derivative of acetylsalicylic acid (ASA).[1] It is used in the prevention of thromboembolic events. [2] **Triflusal-13C6** is a stable isotope-labeled version of Triflusal, where six carbon atoms on the benzene ring have been replaced with the carbon-13 isotope. This labeling makes it an ideal internal standard for quantitative bioanalytical assays, allowing for precise and accurate measurement of Triflusal and its metabolites in biological matrices. Understanding the chemical properties of **Triflusal-13C6** is paramount for its effective use in research and development.



Chemical and Physical Properties

The chemical and physical properties of **Triflusal-13C6** are summarized in the table below. The data for the unlabeled Triflusal are included for comparison and are expected to be very similar for the 13C6-labeled compound.

Property	Value	Source
Chemical Name	2-(acetyloxy)-4- (trifluoromethyl)benzoic acid- 1,2,3,4,5,6-13C6	N/A
Molecular Formula	C ₄ ¹³ C ₆ H ₇ F ₃ O ₄	[3]
Molecular Weight	254.11 g/mol	[3]
CAS Number	1276355-35-1	[3]
Unlabeled CAS Number	322-79-2	
Appearance	Off-white solid	N/A
Melting Point	114-117 °C (for unlabeled Triflusal)	N/A
logP	2.231 (for unlabeled Triflusal)	N/A
Purity	Typically ≥98%	N/A

Synthesis

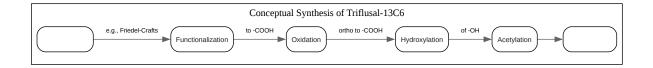
A specific, detailed experimental protocol for the synthesis of **Triflusal-13C6** is not readily available in the public domain. However, its synthesis would follow established methods for isotopic labeling of aromatic carboxylic acids. A plausible synthetic route would involve the use of a 13C6-labeled benzene precursor.

Conceptual Synthesis Workflow:

The synthesis would likely start from a commercially available, fully 13C-labeled benzene. The key steps would involve:



- Friedel-Crafts acylation or alkylation to introduce a functional group that can be converted to the trifluoromethyl group.
- Oxidation of a methyl group or another suitable precursor to form the carboxylic acid.
- Hydroxylation of the benzene ring at the ortho position to the carboxylic acid.
- Acetylation of the newly introduced hydroxyl group to yield the final **Triflusal-13C6** product.



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Caption: Conceptual workflow for the synthesis of **Triflusal-13C6**.

Spectroscopic Data (Predicted)

As experimental spectroscopic data for **Triflusal-13C6** is not widely available, this section provides predicted data based on the known structure and data from the unlabeled compound.

Mass Spectrometry (MS)

The mass spectrum of **Triflusal-13C6** is expected to show a molecular ion peak [M+H]⁺ at m/z 255.06, reflecting the incorporation of six 13C atoms. The fragmentation pattern would be similar to that of unlabeled Triflusal, with characteristic losses of the acetyl group and carbon dioxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

 ¹H NMR: The proton NMR spectrum is expected to be very similar to that of unlabeled Triflusal, showing signals for the aromatic protons and the methyl protons of the acetyl group.



¹³C NMR: The carbon-13 NMR spectrum will be significantly different from the unlabeled compound due to the 13C enrichment of the aromatic ring. All six aromatic carbons will show strong signals with complex splitting patterns due to ¹³C-¹³C coupling. The carbonyl carbons of the carboxylic acid and the acetyl group, and the methyl carbon of the acetyl group will also be present.

Infrared (IR) Spectroscopy

The IR spectrum of **Triflusal-13C6** is predicted to exhibit characteristic absorption bands for the following functional groups:

- C=O stretching (ester): ~1770 cm⁻¹
- C=O stretching (carboxylic acid): ~1700 cm⁻¹
- C-O stretching: ~1200-1300 cm⁻¹
- Aromatic C=C stretching: ~1450-1600 cm⁻¹
- C-F stretching: ~1100-1300 cm⁻¹

Experimental Protocols: Analytical Methods

The following is a representative High-Performance Liquid Chromatography (HPLC) method that can be adapted for the analysis of **Triflusal-13C6**.

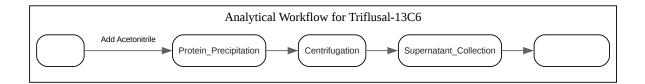
HPLC Method for the Determination of Triflusal

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm).
- Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 25 mM KH₂PO₄, pH adjusted to 3.0 with phosphoric acid) in a ratio of 60:40 (v/v).
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 μL.
- · Detection: UV detection at 228 nm.



• Run Time: Approximately 10 minutes.

Sample Preparation: Plasma or serum samples containing Triflusal and **Triflusal-13C6** (as an internal standard) can be prepared by protein precipitation with acetonitrile followed by centrifugation. The supernatant is then injected into the HPLC system.



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Caption: General workflow for sample preparation and HPLC analysis.

Mechanism of Action and Metabolic Pathways

The pharmacological activity of **Triflusal-13C6** is identical to that of unlabeled Triflusal. It is a multi-target antiplatelet agent.

Triflusal is rapidly metabolized in the liver to its main active metabolite, 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB). Both Triflusal and HTB contribute to the antiplatelet effect through several mechanisms:

- Inhibition of Cyclooxygenase-1 (COX-1): Triflusal irreversibly acetylates and inhibits platelet COX-1, thereby blocking the synthesis of thromboxane A2 (TXA2), a potent platelet agonist and vasoconstrictor.
- Inhibition of Phosphodiesterase (PDE): HTB is a phosphodiesterase inhibitor, leading to an increase in cyclic adenosine monophosphate (cAMP) levels within platelets. Elevated cAMP inhibits platelet activation and aggregation.
- Inhibition of Nuclear Factor-kappa B (NF-κB): Triflusal has been shown to inhibit the activation of NF-κB, a transcription factor involved in inflammatory processes and the expression of adhesion molecules on platelets.

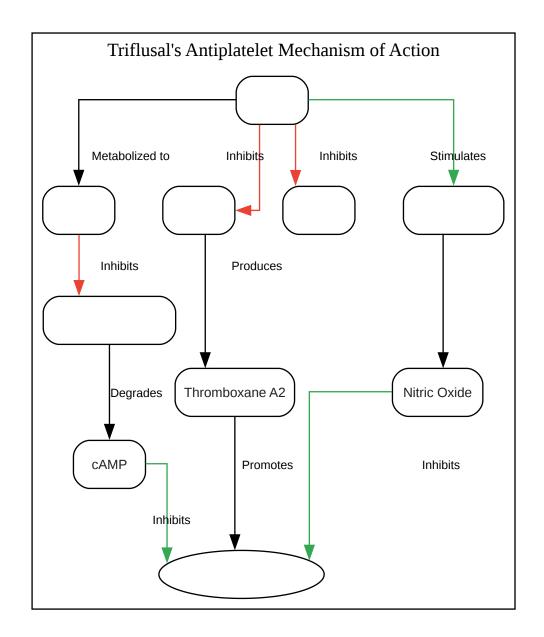


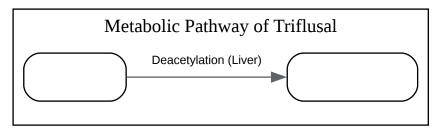
• Increased Nitric Oxide (NO) Synthesis: Triflusal can stimulate the production of nitric oxide, a vasodilator and inhibitor of platelet adhesion and aggregation.

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by Triflusal and its active metabolite, HTB.







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